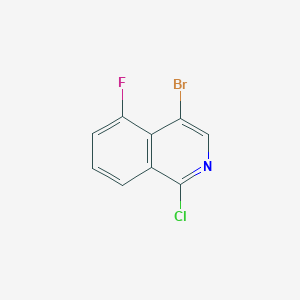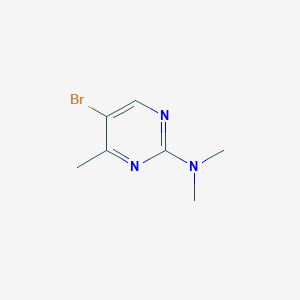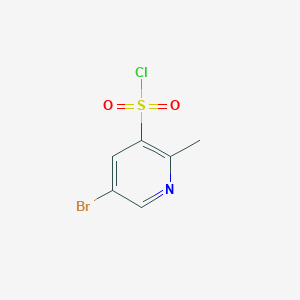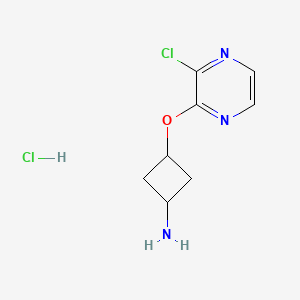
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
Overview
Description
3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride (3-CPCH) is a compound of interest due to its unique properties and potential applications in various fields. 3-CPCH is a cyclobutyl amine derivative of 3-chloro-pyrazin-2-yloxy, which is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms. It is a white crystalline solid with a melting point of 120°C and a molecular weight of 267.87 g/mol. 3-CPCH is soluble in methanol, chloroform, and water.
Scientific Research Applications
Synthesis and Chemistry of Pyrazolines
A review on the contributions to the synthesis and chemistry of hexasubstituted pyrazolines discusses the development of synthetic routes and the synthesis of highly substituted pyrazolines. These compounds facilitate the synthesis of hexasubstituted cyclopropanes and serve as effective oxygen-atom transfer reagents, highlighting their importance in organic synthesis and potential applications in developing new chemical reactions and materials (Baumstark et al., 2013).
Pyrazine Derivatives in Medicinal Chemistry
The synthesis of pyrazole heterocycles is detailed, emphasizing their role as pharmacophores in biologically active compounds. Pyrazoles are used extensively as synthons in organic synthesis, with applications ranging from anticancer to antiviral activities. This broad range of biological activities underlines the significance of pyrazine derivatives in medicinal chemistry and drug discovery (Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives as Potential Active Compounds
A comprehensive review of pyrazine derivatives patented between 2008 and 2012 discusses their diverse pharmacological properties. This includes antibacterial, antifungal, anti-inflammatory, and anticancer effects, among others. The review underscores the interest in pyrazine derivatives for further studies to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
3-(3-chloropyrazin-2-yl)oxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-7-8(12-2-1-11-7)13-6-3-5(10)4-6;/h1-2,5-6H,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGCDNUHXIKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=NC=CN=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


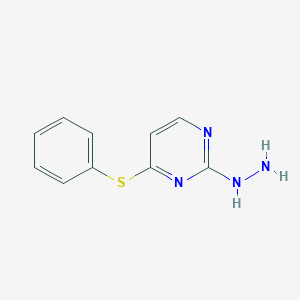
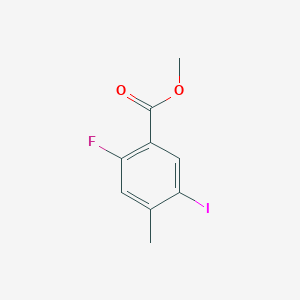
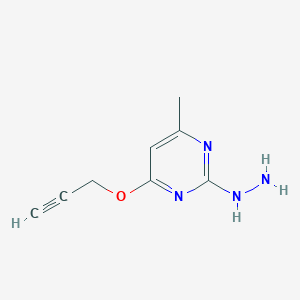
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
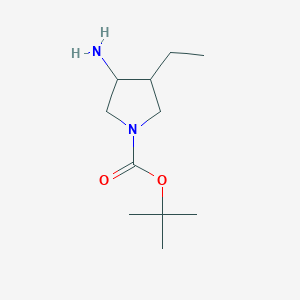


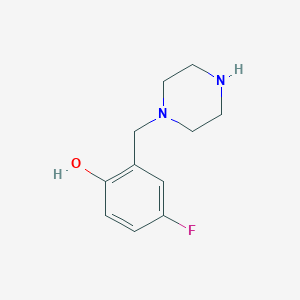
![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)
